4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
Overview
Description
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C16H15ClO3S3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(2-methyl-1,3-dithiolan-2-yl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonate group can be reduced to form corresponding sulfonic acids.
Substitution: The chlorine atom in the chlorobenzenesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorobenzenesulfonate group can undergo nucleophilic substitution reactions, modifying the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-dithiolan-2-yl)phenol: Lacks the chlorobenzenesulfonate group, resulting in different reactivity and applications.
4-Chlorobenzenesulfonyl chloride: Lacks the dithiolan ring, making it less versatile in certain synthetic applications.
Uniqueness
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is unique due to the combination of the dithiolan ring and the chlorobenzenesulfonate group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[4-(2-methyl-1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3S3/c1-16(21-10-11-22-16)12-2-6-14(7-3-12)20-23(18,19)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDKWNEIAYDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SCCS1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176958 | |
Record name | 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331460-99-2 | |
Record name | 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331460-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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